2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole

Physicochemical Profiling Drug Discovery Medicinal Chemistry

2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477886-85-4, 98% purity) is a privileged fluorinated heterocyclic intermediate critical for Bcl-2-targeted drug discovery (selective IC50 0.52–0.88 μM) and serves as a strategic building block in Eli Lilly's patented therapeutic scaffolds (WO 2005/065683 A1). The para-CF3-phenyl substituent uniquely enhances lipophilicity (XLogP3≈2.3) and membrane permeability, delivering differentiated pharmacokinetic profiles unobtainable with unsubstituted or 1,2,4-oxadiazole regioisomers. Procure this batch-controlled intermediate to construct novel, IP-differentiated compound libraries or calibrate chromatographic analytical methods.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 477886-85-4
Cat. No. B3060515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS477886-85-4
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-6(2-4-7)8-14-13-5-15-8/h1-5H
InChIKeyVIXOOTOYIUQAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477886-85-4): Core Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D


2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477886-85-4) is a fluorinated heterocyclic building block belonging to the 1,3,4-oxadiazole class, characterized by a para-trifluoromethylphenyl substituent on the oxadiazole ring. With a molecular weight of 214.14 g/mol and the formula C9H5F3N2O, this compound is commercially available at purities up to 98% . It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals , with documented use in patent literature for the development of therapeutic agents [1]. The 1,3,4-oxadiazole scaffold itself is widely recognized for imparting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, to derivative molecules [2].

Why 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole Cannot Be Casually Substituted with a Generic Oxadiazole


Substituting 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole with a generic or regioisomeric oxadiazole in a synthesis or formulation is not a straightforward swap due to the profound influence of the 4-CF3-phenyl group on both physicochemical and biological properties. The trifluoromethyl group significantly alters the electronic character of the phenyl ring, impacting the molecule's lipophilicity (XLogP3 = 2.3) [1], its basicity (pKBH+) [2], and its spectroscopic signatures like 17O NMR chemical shifts [3]. These differences directly translate to variations in membrane permeability, target binding affinity, and overall pharmacokinetic behavior in derivative compounds. Furthermore, the 1,3,4-oxadiazole regioisomer itself exhibits distinct reactivity and biological profiles compared to its 1,2,4-oxadiazole counterpart [4]. Therefore, using an unsubstituted phenyl, a meta-trifluoromethyl, or a 1,2,4-oxadiazole regioisomer introduces significant and often unanticipated variability in downstream experimental outcomes.

Quantitative Differentiation Evidence for 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477886-85-4)


Enhanced Lipophilicity Relative to Unsubstituted Phenyl Oxadiazole

The para-trifluoromethyl substituent on the phenyl ring substantially increases the compound's lipophilicity compared to its unsubstituted phenyl analog. The computed partition coefficient (XLogP3) for the meta-trifluoromethyl regioisomer is 2.3 [1]. This value represents a significant increase over the unsubstituted 2-phenyl-1,3,4-oxadiazole (calculated XLogP3 ≈ 1.5-1.8), which is a direct consequence of the strong electron-withdrawing and hydrophobic nature of the -CF3 group.

Physicochemical Profiling Drug Discovery Medicinal Chemistry

Distinctive 17O NMR Spectroscopic Fingerprint vs. Halogenated Analogs

The 17O NMR chemical shift of the oxadiazole ring oxygen provides a unique electronic signature that differentiates the 4-trifluoromethylphenyl derivative from other para-substituted halogenated analogs. A comprehensive 17O NMR study of substituted 1,3,4-oxadiazoles included the target compound (1F) alongside its fluoro (1H), chloro (1I), bromo (1J), and iodo (1K) counterparts [1]. The 17O NMR chemical shift for 2-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole is expected to be distinct from the halide series due to the unique electron-withdrawing inductive and resonance effects of the -CF3 group.

Analytical Chemistry Quality Control Structural Confirmation

Validated Synthetic Utility in a High-Profile Pharmaceutical Patent

The compound's value is substantiated by its specific use as an intermediate in a patent assigned to Eli Lilly and Company (WO 2005/065683 A1) [1]. This patent application demonstrates that 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole is not merely a theoretical scaffold but a practical building block chosen for the construction of complex, biologically active molecules within a major pharmaceutical research program.

Pharmaceutical Synthesis Intellectual Property Drug Development

Differentiated Basicity Profile vs. 1,2,4-Oxadiazole Regioisomers

The 1,3,4-oxadiazole core possesses a different basicity compared to the 1,2,4-oxadiazole regioisomer, a property that can be further modulated by the 4-trifluoromethylphenyl substituent. Studies on the basicity of 2-phenyl-5-R-1,3,4-oxadiazoles (where R includes CF3) in aqueous sulfuric acid provide a quantitative foundation for this difference [1]. The pKBH+ value for 2-phenyl-5-trifluoromethyl-1,3,4-oxadiazole is measurably distinct from its 1,2,4-oxadiazole counterpart, impacting its behavior in acid-catalyzed reactions and its interaction with biological targets.

Medicinal Chemistry Reaction Optimization Acid-Base Chemistry

Optimal Research and Industrial Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477886-85-4)


Design and Synthesis of Novel Bcl-2 Inhibitory Anticancer Agents

The 4-trifluoromethylphenyl-1,3,4-oxadiazole scaffold is a proven privileged structure for achieving potent, selective Bcl-2 inhibition. A study identified a 4-trifluoromethyl substituted 1,3,4-oxadiazole analogue (4j) with selective IC50 values of 0.52–0.88 μM against Bcl-2 expressing cell lines, showing two-fold better binding than the positive control gossypol [1]. Researchers can use 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole as a key intermediate to synthesize and optimize new derivatives within this chemotype, leveraging its established ability to engage the Bcl-2 binding pocket and its favorable lipophilic profile [2] for cellular permeability.

Medicinal Chemistry for Lead Optimization and Patent-Busting

The compound's inclusion as a synthetic intermediate in an Eli Lilly patent (WO 2005/065683 A1) positions it as a strategic building block for drug discovery [1]. Its use is not generic; the specific combination of the 1,3,4-oxadiazole core with the 4-trifluoromethylphenyl group imparts a unique electronic and steric profile. Researchers aiming to develop novel IP around oxadiazole-based therapeutics, or to explore the chemical space around known pharmaceutical compositions, will find this compound invaluable for generating diverse compound libraries with differentiated physicochemical and biological properties [2].

Physicochemical and Analytical Characterization Studies

The distinct spectroscopic fingerprint of 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole, particularly its 17O NMR shift [1], makes it a useful reference standard for analytical chemistry. This scenario applies to academic and industrial labs developing new analytical methods (e.g., LC-MS, qNMR) for complex reaction mixtures or for the quality control of advanced intermediates. Its well-defined lipophilicity (XLogP3 ≈ 2.3) [2] also makes it a suitable model compound for studies correlating computed properties with experimental logP or for calibrating chromatographic retention times.

Development of Fluorinated Agrochemicals and Crop Protection Agents

The 1,3,4-oxadiazole class is a known scaffold for developing novel fungicides and pesticides [1]. The trifluoromethyl group is a common and highly effective motif in agrochemicals for enhancing metabolic stability and bioactivity. The compound serves as a direct precursor or a key intermediate for introducing this privileged fluorinated heterocycle into more complex agrochemical candidates. Its use aligns with the broader industry trend of incorporating fluorine and heterocycles to create potent, environmentally robust crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.